molecular formula C11H19NO5 B11759634 methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate

methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate

Cat. No.: B11759634
M. Wt: 245.27 g/mol
InChI Key: HMITWDFQTIEUAV-ZETCQYMHSA-N
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Description

Methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amino groups during chemical reactions . This compound is often utilized in peptide synthesis and other organic transformations due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl (Boc) group. This can be achieved using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate has several applications in scientific research:

    Chemistry: Used in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein synthesis.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate involves the protection of the amino group, which prevents unwanted side reactions during chemical synthesis. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for controlled deprotection and subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate is unique due to the stability and ease of removal of the Boc protecting group. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of amino groups are crucial .

Properties

Molecular Formula

C11H19NO5

Molecular Weight

245.27 g/mol

IUPAC Name

methyl (4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopentanoate

InChI

InChI=1S/C11H19NO5/c1-7(8(13)6-9(14)16-5)12-10(15)17-11(2,3)4/h7H,6H2,1-5H3,(H,12,15)/t7-/m0/s1

InChI Key

HMITWDFQTIEUAV-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C(=O)CC(=O)OC)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)CC(=O)OC)NC(=O)OC(C)(C)C

Origin of Product

United States

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